Methyl pyrrolidine-2-carboxylate

Description

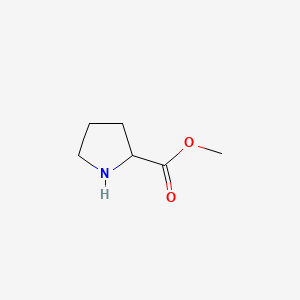

Structure

3D Structure

Properties

IUPAC Name |

methyl pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-9-6(8)5-3-2-4-7-5/h5,7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLWYXBNNBYXPPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60943883 | |

| Record name | Methyl prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52183-82-1, 2133-40-6 | |

| Record name | Pyrrolidine-2-carboxylic acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52183-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl DL-prolinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052183821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl DL-prolinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL DL-PROLINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BQC0016L7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Topic: (S)-2-Methylpyrrolidine-2-carboxylic Acid Synthesis from Proline

An In-depth Technical Guide for Drug Development Professionals and Researchers

Abstract

(S)-2-Methylpyrrolidine-2-carboxylic acid, also known as α-methyl-L-proline, is a non-proteinogenic α,α-disubstituted amino acid of significant interest in medicinal chemistry and drug development. Its rigid, conformationally constrained structure makes it a valuable building block for creating peptidomimetics with enhanced stability against enzymatic degradation and for inducing specific secondary structures, such as β-turns, in peptides.[1][2] This technical guide provides a comprehensive overview of robust and stereoselective methods for the synthesis of (S)-2-methylpyrrolidine-2-carboxylic acid, starting from the readily available chiral precursor, (S)-proline. We will delve into the mechanistic underpinnings, provide detailed, field-proven experimental protocols, and offer insights into the critical parameters that govern the stereochemical outcome of these transformations. The methodologies discussed herein are selected for their reliability, scalability, and high diastereoselectivity, making them suitable for both academic research and industrial drug development settings.

Chapter 1: Foundational Principles and Strategic Overview

The synthesis of α,α-disubstituted amino acids like (S)-2-methylpyrrolidine-2-carboxylic acid presents a significant stereochemical challenge: the creation of a quaternary chiral center.[3] Starting from (S)-proline offers a distinct advantage as the inherent chirality of the starting material can be leveraged to direct the stereochemistry of the newly formed center. The primary strategy involves the diastereoselective alkylation of a proline-derived enolate or enolate equivalent.[4]

The core principle relies on creating a rigid molecular framework that exposes one face of the α-carbon to electrophilic attack while shielding the other. This facial bias is the key to achieving high diastereoselectivity. The main strategies, which will be detailed in subsequent chapters, are:

-

Self-Reproduction of Chirality (SRS): This elegant approach, pioneered by Seebach, involves converting proline into a rigid bicyclic lactam.[5][6] The stereocenter of proline directs the formation of this new chiral auxiliary, which in turn directs the methylation before being cleaved to release the final product. This method is often cited for its excellent stereocontrol.[7][8]

-

Alkylation of N-Protected Proline Esters: This is a more direct approach where the amine and carboxylic acid functionalities of proline are protected, and the resulting derivative is deprotonated to form an enolate, which is then methylated. The choice of the nitrogen protecting group (e.g., Boc, Benzoyl) significantly influences the stereochemical outcome of the alkylation.[4]

-

The Azetidinone Intermediate Route: A specific method that proceeds through a unique tricyclic azetidinone intermediate formed from proline and chloral hydrate. This intermediate is subsequently methylated and hydrolyzed to afford the target molecule.[2][9]

The following diagram provides a high-level overview of these synthetic pathways originating from (S)-Proline.

Chapter 2: The "Self-Reproduction of Chirality" Method

This method is a benchmark for the stereospecific synthesis of α-methylated amino acids.[10] It relies on the temporary conversion of (S)-proline into a rigid bicyclic oxazolidinone, using pivalaldehyde as a chiral auxiliary precursor. The steric bulk of the tert-butyl group effectively blocks one face of the enolate, leading to highly diastereoselective methylation.[5]

Mechanistic Principle

The reaction proceeds in three key stages:

-

Bicyclic Lactam Formation: (S)-Proline reacts with pivalaldehyde under acidic conditions with azeotropic water removal to form a bicyclic oxazolidinone. The original stereocenter at C2 of proline dictates the stereochemistry of the newly formed C5 of the oxazolidinone ring.

-

Diastereoselective Methylation: The bicyclic lactam is deprotonated using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to form a lithium enolate. The convex face of the bicyclic system is sterically shielded by the tert-butyl group, forcing the electrophile (iodomethane) to approach from the less hindered concave face. This results in the formation of the methylated product with high diastereoselectivity and retention of configuration relative to the starting proline.[7]

-

Hydrolysis: Acidic hydrolysis cleaves the oxazolidinone auxiliary, liberating the desired (S)-2-methylpyrrolidine-2-carboxylic acid.

The entire workflow is depicted in the diagram below.

Detailed Experimental Protocol

This protocol is adapted from the robust and well-validated procedure published in Organic Syntheses.[6]

Part A: (2R,5S)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one Formation

-

To a 2.5-L round-bottomed flask, add a suspension of (S)-proline (40.0 g, 0.347 mol) in 1400 mL of pentane.

-

Add pivalaldehyde (225 mL, 2.072 mol) and trifluoroacetic acid (3.0 mL, 38.9 mmol).

-

Fit the flask with a Dean-Stark trap and a reflux condenser.

-

Heat the mixture at reflux for 72 hours, collecting the water formed (approx. 5.4 mL).

-

Cool the reaction mixture to room temperature and filter under an argon atmosphere to remove any unreacted proline.

-

Concentrate the clear filtrate under reduced pressure.

-

Purify the residue by distillation using a Kugelrohr oven (70°C, 0.0005 mm) to yield 42.5–47.0 g (67–74%) of the bicyclic lactam as a colorless oil.

Part B: Diastereoselective Methylation

-

In a flame-dried 2-L three-necked flask under argon, dissolve the bicyclic lactam (25.0 g, 0.136 mol) in 700 mL of anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78°C in a dry ice/acetone bath.

-

Slowly add a 1.5 M solution of lithium diisopropylamide (LDA) in cyclohexane (95 mL, 0.142 mol) via syringe over 30 minutes, keeping the temperature below -70°C.

-

Stir the resulting solution at -78°C for 45 minutes.

-

Add iodomethane (8.8 mL, 0.142 mol) over 10 minutes.

-

Allow the reaction mixture to warm to 0°C over 3 hours.

-

Quench the reaction by adding 300 mL of a saturated aqueous ammonium chloride solution.

-

Separate the layers and extract the aqueous layer twice with 200 mL portions of ethyl acetate.

-

Combine all organic layers, dry over magnesium sulfate, and remove the solvent in a rotary evaporator to yield the crude methylated product.

Part C: Hydrolysis and Purification

-

Transfer the crude methylated lactam into a 1-L round-bottomed flask and add 400 mL of 3 N hydrochloric acid.

-

Heat the mixture to reflux for 1 hour.

-

Remove the water under reduced pressure in a rotary evaporator.

-

The residue is taken up in 400 mL of 3 N HCl and washed with dichloromethane (4 x 200 mL) to remove the pivalaldehyde byproduct.

-

Concentrate the combined aqueous layers and dry thoroughly under vacuum.

-

Dissolve the residue in water and load it onto a column of Dowex 50WX8 cation-exchange resin.

-

Wash the column with water until the eluent is neutral.

-

Elute the amino acid with 3 N aqueous ammonia.

-

Collect the fractions containing the product (monitored by TLC or ninhydrin test) and concentrate under reduced pressure to yield (S)-2-methylproline (typically 85–90% yield from the methylated lactam).

Data Summary

| Step | Product | Typical Yield | Key Analytical Data | Reference |

| A | Bicyclic Lactam | 67-74% | Colorless oil, bp 70°C/0.0005 mm | [6] |

| B & C | (S)-2-Methylproline | 85-90% | [α]D -71.1° (c 1.0, MeOH), mp 248–252°C (dec) | [6] |

Chapter 3: N-Acyl Proline Ester Alkylation

This strategy offers a more direct, albeit potentially less diastereoselective, route compared to the Seebach method. The stereochemical outcome is highly dependent on the nature of the N-protecting group, the solvent, and the counterion of the enolate.[4] The general approach involves three stages: protection of proline, diastereoselective methylation, and final deprotection.

Mechanistic Principle

-

Protection: The proline nitrogen is first protected, typically with a tert-butyloxycarbonyl (Boc) group, which is known to influence the conformation of the subsequent enolate.[4] The carboxylic acid is converted to a methyl ester to facilitate enolate formation and prevent self-condensation.

-

Methylation: Treatment with LDA at low temperature generates a planar enolate. The N-Boc group can chelate the lithium cation, creating a rigid structure that biases the approach of the methyl iodide electrophile. The alkylation generally occurs trans to the bulky N-Boc group.

-

Deprotection: The synthesis is completed by saponification (hydrolysis) of the methyl ester, followed by acidic cleavage of the N-Boc group.

Detailed Experimental Protocol

Part A: Synthesis of (S)-N-Boc-proline methyl ester

-

Esterification: Suspend (S)-proline (10.0 g, 86.8 mmol) in 250 mL of methanol in a round-bottomed flask equipped with a magnetic stirrer. Cool the suspension to 0°C.

-

Add thionyl chloride (12.7 mL, 173.6 mmol) dropwise over 30 minutes.[11]

-

Allow the mixture to warm to room temperature and then heat at reflux for 4 hours.

-

Cool the solution and remove the solvent under reduced pressure to obtain crude (S)-proline methyl ester hydrochloride as a white solid.

-

N-Boc Protection: Dissolve the crude ester hydrochloride in 200 mL of dichloromethane. Add triethylamine (26.8 mL, 191.0 mmol) and cool to 0°C.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O) (20.8 g, 95.5 mmol) in 50 mL of dichloromethane dropwise.

-

Stir at room temperature overnight. Wash the reaction mixture with 1N HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate to yield (S)-N-Boc-proline methyl ester, which can be purified by column chromatography if necessary.

Part B: Diastereoselective Methylation

-

Dissolve (S)-N-Boc-proline methyl ester (5.0 g, 21.8 mmol) in 100 mL of anhydrous THF in a flame-dried flask under argon.

-

Cool the solution to -78°C.

-

Add a 2.0 M solution of LDA in THF/heptane/ethylbenzene (12.0 mL, 24.0 mmol) dropwise.

-

Stir the solution for 1 hour at -78°C to ensure complete enolate formation.

-

Add methyl iodide (2.7 mL, 43.6 mmol) dropwise.

-

Stir at -78°C for 4 hours, then quench the reaction with saturated aqueous NH₄Cl.

-

Warm to room temperature, extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate to give the crude N-Boc-2-methylproline methyl ester. The diastereomeric ratio can be determined by ¹H NMR or GC analysis at this stage.

Part C: Deprotection

-

Hydrolysis: Dissolve the crude methylated ester in a mixture of THF (50 mL) and water (25 mL). Add lithium hydroxide monohydrate (1.83 g, 43.6 mmol).

-

Stir at room temperature until TLC analysis indicates complete consumption of the starting ester (typically 4-6 hours).

-

Acidify the mixture to pH 2-3 with 1N HCl and extract with ethyl acetate. Dry the organic layers and concentrate to yield N-Boc-(S)-2-methylproline.[12]

-

Boc-Deprotection: Dissolve the N-Boc protected acid in a 4M solution of HCl in 1,4-dioxane (50 mL).[13]

-

Stir at room temperature for 2-4 hours.

-

Remove the solvent under reduced pressure. Triturate the residue with diethyl ether to precipitate (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride as a white solid.[14]

Data Summary

The diastereoselectivity of this method is highly variable. The use of an N-Boc group typically provides moderate to good selectivity, favoring the desired (2S) configuration.

| N-Protecting Group | Electrophile | Diastereomeric Ratio (S:R at C2) | Reference |

| N-Boc | CH₃I | ~85:15 | [4] |

| N-Benzoyl | CH₃I | ~90:10 | [4] |

Chapter 4: The Azetidinone Intermediate Route

This lesser-known but effective route provides a three-step synthesis from (S)-proline via a unique tricyclic azetidinone intermediate. The protocol is well-documented and offers a distinct alternative to direct enolate alkylation.[9]

Mechanistic Principle

-

Azetidinone Formation: (S)-proline reacts with chloral hydrate in the presence of a dehydrating agent (MgSO₄) to form a complex tricyclic azetidinone. This reaction establishes a rigid framework that locks the conformation around the α-carbon.

-

Methylation: The azetidinone is deprotonated at the α-position with LDA, and the resulting enolate is trapped with methyl iodide.

-

Hydrolysis: Strong acid hydrolysis (6M HCl) cleaves all three rings of the intermediate, liberating the final product as its hydrochloride salt.

Detailed Experimental Protocol

This protocol is adapted from Guidechem.[9]

Part A: Synthesis of the Azetidinone Intermediate

-

In a flask, create a suspension of (S)-proline (11.4 g, 99 mmol) and chloral hydrate (35 g, 211.6 mmol) in acetonitrile (100 mL).

-

Add magnesium sulfate (30 g) as a dehydrating agent.

-

Heat the mixture at 60°C for 24 hours, then continue stirring at room temperature for an additional 48 hours.

-

Filter the mixture and wash the solid residue with ethyl acetate.

-

Combine the organic phases and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, then brine.

-

Dry the organic phase with MgSO₄ and concentrate.

-

Recrystallize the crude product from ethanol to obtain the white solid azetidinone intermediate (yield: ~40%).

Part B: Methylation of the Azetidinone

-

Dissolve the azetidinone intermediate (1.05 g, 4.30 mmol) in anhydrous THF (30 mL) and cool to -78°C.

-

Add a 2M solution of LDA (2.6 mL, 5.20 mmol) dropwise.

-

Stir for 30 minutes, then add methyl iodide (0.54 mL, 8.67 mmol).

-

Allow the mixture to warm to -30°C over 2 hours.

-

Quench the reaction with water and allow it to warm to room temperature.

-

Extract the mixture with chloroform, wash the combined extracts with brine, dry with MgSO₄, and concentrate.

-

Purify the residue by silica gel column chromatography to obtain the methylated azetidinone (yield: ~39%).

Part C: Hydrolysis

-

Add the methylated azetidinone (430 mg, 1.66 mmol) to 6M HCl (5 mL).

-

Heat the mixture at reflux for 3 hours.

-

After cooling, concentrate the solution under reduced pressure to obtain the crude hydrochloride salt of the final product.

-

The product can be further purified by dissolving in methanol and passing through an Amberlyst A21 resin column to obtain the zwitterionic form (yield: ~38%).[9]

Conclusion

The synthesis of (S)-2-methylpyrrolidine-2-carboxylic acid from (S)-proline is a well-established field with several reliable strategies available to researchers.

-

The "Self-Reproduction of Chirality" (Seebach) method stands out for its exceptional stereocontrol and high yields, making it an excellent choice when enantiopurity is paramount. Its multi-step nature and the use of cation-exchange chromatography for purification are its main drawbacks for large-scale synthesis.[6]

-

The N-Acyl Proline Ester Alkylation method is a more direct route that is amenable to variation. However, it often results in lower diastereoselectivity, which may necessitate challenging purification of diastereomers. The choice of N-protecting group is a critical parameter for optimizing this route.[4]

-

The Azetidinone Intermediate Route offers a novel and creative pathway. While the reported yields for each step are moderate, it avoids the direct alkylation of a more flexible proline ester, providing another option for accessing this important molecule.[9]

The selection of a synthetic route will ultimately depend on the specific requirements of the project, including scale, purity requirements, and available resources. All three methods presented offer viable and scientifically sound approaches to obtaining this valuable chiral building block for advanced applications in drug discovery and development.

References

- Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective Synthesis of Quaternary Proline Analogues. Molecules, 12(7), 1465-1509. [Link]

- Cardillo, G., & Tomasini, C. (1996). Asymmetric synthesis of α,α-disubstituted amino acids. Chemical Society Reviews, 25(2), 117-128. [Link]

- Oh, S. H., et al. (2019). Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary. Organic Letters, 21(17), 6945-6949. [Link]

- Vogt, H., & Bräse, S. (2007). Recent approaches towards the asymmetric synthesis of α,α-disubstituted α-amino acids. Organic & Biomolecular Chemistry, 5(3), 406-430. [Link]

- Li, Z., et al. (2017). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry, 15(34), 7122-7125. [Link]

- Smith, N. D., et al. (2005). Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. Organic Letters, 7(2), 255-258. [Link]

- Tanaka, M., et al. (2001). Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids Using (S,S)-Cyclohexane-1,2-diol as a Chiral Auxiliary. The Journal of Organic Chemistry, 66(21), 7008-7016. [Link]

- Karady, S., et al. (2000). U.S. Patent No. 6,043,376. Washington, DC: U.S.

- Pervez, H., et al. (2006). Highly stereoselective alkylation of (S)-proline-based chiral auxiliaries.

- Mzengeza, S., Venkatachalam, T. K., & Diksic, M. (2000). Stereospecific synthesis of alpha-methylated amino acids. Amino Acids, 18(1), 81-88. [Link]

- An, G., et al. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. Scilit. [Link]

- Organic Chemistry Portal. (n.d.).

- Beaver, M. G., et al. (2019). An analysis of the complementary stereoselective alkylations of imidazolidinone derivatives toward α-quaternary proline-based amino amides. Beilstein Journal of Organic Chemistry, 15, 934-941. [Link]

- Philippova, A. N., et al. (2022).

- Hamilton, J. Y., & Hartwig, J. F. (2016). Iridium-Catalyzed Diastereo-, Enantio-, and Regioselective Allylic Alkylation with Prochiral Enolates.

- CN111138335B. (2020). A kind of preparation method of optically active 2-methylproline.

- Philippova, A. N., et al. (2022).

- Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]

- Organic Syntheses. (n.d.). L-Proline. orgsyn.org. [Link]

- ResearchGate. (n.d.). Deprotection of different N-Boc-compounds.

- Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

- Tamura, Y., et al. (1983). The opposite diastereoselectivity in the alkylation and protonation of enolates.

- Seebach, D., et al. (1998). SYNTHESIS OF (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS. Organic Syntheses, 75, 1. [Link]

- D'Souza, A., & D'Souza, M. J. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24524-24528. [Link]

- ChemTube3D. (n.d.).

- ResearchGate. (n.d.). Intramolecular C(sp³)–H benzylation of proline derivatives.

- Seebach, D., et al. (1983). Alkylation of amino acids without loss of the optical activity: preparation of .alpha.-substituted proline derivatives. A case of self-reproduction of chirality. Journal of the American Chemical Society, 105(16), 5390-5398. [Link]

- Ranganathan, D., et al. (2014). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 136(35), 12434-12444. [Link]

- Belanger, G., et al. (2015). Stereoselective Synthesis of α-Disubstituted β-Homoprolines. Organic Letters, 17(2), 322-325. [Link]

- PrepChem.com. (n.d.).

- ResearchGate. (n.d.). N‐Alkylation of N‐benzylproline esters 1 and 3.

- Clark, J. (n.d.). Hydrolysis of Esters. Chemguide. [Link]

- Organic Chemistry Portal. (n.d.). Methyl Esters. organic-chemistry.org. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Recent approaches towards the asymmetric synthesis of α,α-disubstituted α-amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An analysis of the complementary stereoselective alkylations of imidazolidinone derivatives toward α-quaternary proline-based amino amides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Page loading... [wap.guidechem.com]

- 10. Stereospecific synthesis of alpha-methylated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. prepchem.com [prepchem.com]

- 12. CAS 166170-15-6: (R)-N-BOC-2-methylproline | CymitQuimica [cymitquimica.com]

- 13. reddit.com [reddit.com]

- 14. alfa-industry.com [alfa-industry.com]

An In-Depth Technical Guide to the Chiral Synthesis of Methyl Pyrrolidine-2-carboxylate

Introduction: The Significance of Chiral Pyrrolidine Scaffolds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds, including alkaloids and peptide hormones.[1] Methyl pyrrolidine-2-carboxylate, particularly in its enantiomerically pure forms ((S)- and (R)-), serves as a fundamental chiral building block for the synthesis of a vast array of pharmaceuticals. Its applications range from angiotensin-converting enzyme (ACE) inhibitors like Captopril to complex antiviral agents.[1][2] The stereochemistry at the C-2 position is critical, as it profoundly influences the molecule's three-dimensional conformation and its subsequent interactions with biological targets. Consequently, robust and efficient methods for the stereoselective synthesis of this compound are of paramount importance to the drug development pipeline.

This guide provides an in-depth exploration of the core strategies employed for the chiral synthesis of this compound. We will move beyond simple procedural lists to dissect the mechanistic underpinnings and rationale behind key experimental choices. The methodologies covered include:

-

Chiral Pool Synthesis: Leveraging the inherent chirality of natural amino acids.

-

Asymmetric Catalysis: Creating chirality through transition-metal-catalyzed hydrogenation.

-

Enzymatic Kinetic Resolution: Utilizing biocatalysts for the selective transformation of racemates.

-

Organocatalytic Routes to Derivatives: Building complexity on the pyrrolidine ring through asymmetric organocatalysis.

Each section is designed to be a self-validating system, providing not only step-by-step protocols but also the scientific reasoning that ensures reproducibility and allows for informed adaptation.

Chiral Pool Synthesis: The Proline Advantage

The most direct and cost-effective route to enantiopure this compound is through the "chiral pool" approach, which utilizes readily available, inexpensive, and enantiomerically pure starting materials. L-proline (for the (S)-enantiomer) and D-proline (for the (R)-enantiomer) are ideal precursors. The primary transformation is a simple esterification of the carboxylic acid.

Principle of Synthesis: Acid-Catalyzed Esterification

The esterification of an amino acid like proline requires careful consideration of the bifunctional nature of the molecule. The nucleophilic amino group can compete with the alcohol during the reaction. Therefore, the reaction is typically performed under acidic conditions. Reagents like thionyl chloride (SOCl₂) or acetyl chloride are not used to form an acyl chloride intermediate in the traditional sense. Instead, their primary role is to react with the alcohol solvent (methanol) in situ to generate anhydrous hydrogen chloride (HCl).[3][4]

This anhydrous HCl serves two critical functions:

-

Protonation of the Amine: The amino group is protonated to form an ammonium salt. This prevents it from acting as a competing nucleophile and increases the compound's solubility in the alcohol solvent.

-

Acid Catalysis: The HCl protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by methanol. This follows the classical acid-catalyzed esterification mechanism.

The overall process is a clean, high-yielding transformation that preserves the stereochemical integrity of the starting material.

Experimental Protocol: Esterification of L-Proline

This protocol details the synthesis of methyl (S)-pyrrolidine-2-carboxylate hydrochloride from L-proline.

Materials:

-

L-proline

-

Anhydrous Methanol (MeOH)

-

Thionyl chloride (SOCl₂) or Acetyl Chloride

-

Round-bottom flask with reflux condenser and drying tube

-

Magnetic stirrer and heating mantle

-

Ice bath

Procedure:

-

Setup: Equip a multi-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube. Place the flask in an ice/water bath.

-

Solvent Addition: Add anhydrous methanol (e.g., 600 mL for 0.87 mol of proline) to the flask and begin stirring. Cool the methanol to approximately 0°C.

-

Acid Chloride Addition: Slowly add thionyl chloride (e.g., 1.2-1.5 equivalents) dropwise via the dropping funnel to the cooled methanol. Causality: This step is highly exothermic and generates HCl gas. Slow, controlled addition is crucial to manage the reaction temperature and prevent loss of HCl. The temperature should be maintained below 5°C.[5]

-

Proline Addition: Once the acid chloride addition is complete, add L-proline (1.0 equivalent) portion-wise to the cold solution.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-8 hours. The progress can be monitored by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The resulting product, methyl (S)-pyrrolidine-2-carboxylate hydrochloride, is typically an oil or a hygroscopic solid and is often used in subsequent steps without further purification.[5] A quantitative yield is commonly achieved.[5]

Logical Flow: Chiral Pool Synthesis

Caption: Workflow for Chiral Pool Synthesis.

Asymmetric Catalysis: Hydrogenation of Pyrrole Precursors

An alternative to starting with a chiral molecule is to create the stereocenter from a prochiral precursor using a chiral catalyst. Asymmetric hydrogenation of methyl pyrrole-2-carboxylate is a powerful method to achieve this, providing direct access to the target molecule with high enantioselectivity.

Principle of Synthesis: Enantioselective Reduction

This strategy involves the hydrogenation of the aromatic C=C double bonds of a pyrrole ring. The key to success is the use of a transition metal complex (typically Ruthenium or Rhodium) coordinated to a chiral phosphine ligand.[6][7]

The substrate, methyl N-Boc-pyrrole-2-carboxylate, is used for several reasons:

-

Nitrogen Protection: The Boc (tert-butoxycarbonyl) group protects the nitrogen, preventing catalyst inhibition and side reactions.

-

Activation: The Boc group modifies the electronic properties of the pyrrole ring, facilitating hydrogenation.

The chiral ligand creates a chiral environment around the metal center. The substrate coordinates to this chiral complex in a specific orientation, leading to the preferential delivery of hydrogen to one face of the molecule, thus inducing high enantioselectivity in the final pyrrolidine product.[8][9]

Experimental Protocol: Ru-Catalyzed Asymmetric Hydrogenation

This protocol is adapted from the work of Kuwano et al. for the asymmetric hydrogenation of methyl N-Boc-pyrrole-2-carboxylate.[6][7]

Materials:

-

Methyl N-Boc-pyrrole-2-carboxylate

-

[Ru(η³-methallyl)₂(cod)]

-

(S,S)-(R,R)-PhTRAP (chiral ligand)

-

Triethylamine (Et₃N)

-

2-Propanol (anhydrous, degassed)

-

High-pressure autoclave reactor

Procedure:

-

Catalyst Preparation: In a glovebox, charge a reaction vessel with [Ru(η³-methallyl)₂(cod)] (e.g., 1 mol%) and the chiral PhTRAP ligand (e.g., 1.1 mol%). Add degassed 2-propanol and stir to form the catalyst solution.

-

Substrate Addition: To the catalyst solution, add the methyl N-Boc-pyrrole-2-carboxylate substrate (1.0 equivalent) and triethylamine (e.g., 0.1 equivalents). Causality: Triethylamine acts as a base additive, which has been shown to improve enantioselectivity in this system.[6]

-

Hydrogenation: Seal the autoclave. Purge the system several times with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50 atm H₂) and heat to the reaction temperature (e.g., 60°C).

-

Reaction: Maintain the reaction under stirring for the required time (e.g., 24-48 hours).

-

Work-up: After cooling and carefully venting the reactor, concentrate the reaction mixture in vacuo. Purify the residue by silica gel chromatography to isolate the product, methyl (S)-N-Boc-pyrrolidine-2-carboxylate.

-

Deprotection: The Boc group can be removed under standard acidic conditions (e.g., trifluoroacetic acid or HCl in an appropriate solvent) to yield the final target compound.

Data Summary: Asymmetric Hydrogenation

| Substrate | Catalyst System | Temp (°C) | Pressure (atm) | Yield (%) | ee (%) | Reference |

| Methyl N-Boc-pyrrole-2-carboxylate | Ru-PhTRAP | 60 | 50 | 92 | 79 (S) | [6][7] |

Mechanistic Overview: Asymmetric Hydrogenation

Caption: Enantioselective Hydrogenation Pathway.

Enzymatic Kinetic Resolution: Biocatalytic Precision

Kinetic resolution is a powerful technique for separating a racemic mixture. It relies on a chiral catalyst (in this case, an enzyme) reacting at different rates with the two enantiomers of the racemate. For this compound, lipase-catalyzed hydrolysis is a highly effective method.

Principle of Synthesis: Enantioselective Hydrolysis

The strategy begins with a racemic mixture of methyl (R/S)-pyrrolidine-2-carboxylate. A lipase, such as Candida antarctica Lipase B (CALB), is introduced. Lipases are hydrolases that catalyze the hydrolysis of esters.[10] Due to the chiral nature of the enzyme's active site, one enantiomer of the ester fits more favorably and is hydrolyzed to the corresponding carboxylic acid at a much faster rate.

For example, if the lipase preferentially hydrolyzes the (S)-ester:

-

(S)-methyl pyrrolidine-2-carboxylate is converted to (S)-pyrrolidine-2-carboxylic acid .

-

(R)-methyl pyrrolidine-2-carboxylate reacts very slowly and remains largely as the unreacted ester.

By stopping the reaction at or near 50% conversion, one can isolate two enantiomerically enriched products: the (S)-acid and the (R)-ester. This method's elegance lies in its high selectivity under mild, environmentally benign conditions. For proline derivatives, N-protection (e.g., with a Cbz group) is often employed, which can significantly enhance both the reaction rate and the enantioselectivity.[3]

Experimental Protocol: Lipase-Catalyzed Resolution

This protocol describes a representative kinetic resolution of N-protected racemic methyl prolinate via hydrolysis.

Materials:

-

Racemic methyl N-Cbz-pyrrolidine-2-carboxylate

-

Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

-

Phosphate buffer (e.g., pH 7)

-

Organic solvent (e.g., methyl tert-butyl ether, MTBE)

-

Stirring incubator or shaker

Procedure:

-

Reaction Setup: In a flask, dissolve the racemic methyl N-Cbz-pyrrolidine-2-carboxylate in an appropriate organic solvent (e.g., water-saturated MTBE).[3]

-

Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) to the solution. The use of an immobilized enzyme simplifies catalyst removal and recycling.

-

Incubation: Place the flask in a shaker and incubate at a controlled temperature (e.g., 45°C). Monitor the reaction progress by chiral HPLC to track the conversion and the enantiomeric excess (ee) of both the remaining ester and the acid product.

-

Quenching: When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.

-

Separation & Work-up: Separate the product mixture. The carboxylic acid product can be extracted into a basic aqueous phase (e.g., dilute NaHCO₃ solution), leaving the unreacted ester in the organic phase.

-

Isolation:

-

Ester: Wash the organic layer, dry it over Na₂SO₄, and concentrate in vacuo to obtain the enantiomerically enriched ester.

-

Acid: Acidify the aqueous layer (e.g., with 1M HCl) and extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate). Dry and concentrate the organic extracts to isolate the enantiomerically enriched acid.

-

Data Summary: Enzymatic Resolution of Proline Derivatives

| Substrate | Enzyme | Solvent | Temp (°C) | Selectivity (E-value or Vₛ/Vᵣ) | Reference |

| (R,S)-N-Cbz-proline 1,2,4-triazolide* | CALB | MTBE | 45 | >100 (S-preference) | [3] |

| (R,S)-N-Cbz-proline methyl ester | CALB | MTBE | 45 | ~10 (S-preference) | [3] |

*Note: The triazolide is a more activated ester analog, showing significantly higher selectivity than the methyl ester, highlighting the impact of substrate engineering.

Conceptual Flow: Kinetic Resolution

Caption: Principle of Enzymatic Kinetic Resolution.

Organocatalytic Synthesis of Substituted Pyrrolidines

While the previous methods focus on the synthesis of the parent this compound, organocatalysis provides powerful tools for the asymmetric synthesis of highly substituted and functionalized pyrrolidine rings. L-proline itself, along with its derivatives, can act as a catalyst for these transformations.[10]

Principle of Synthesis: Enamine and Iminium Catalysis

Proline-catalyzed reactions typically proceed through one of two key catalytic cycles:

-

Enamine Catalysis: Proline reacts with a ketone or aldehyde donor to form a nucleophilic enamine intermediate. This enamine then attacks an electrophilic acceptor (e.g., a nitro-olefin in a Michael addition). The chiral pyrrolidine backbone of the catalyst directs the attack to one face of the electrophile, controlling the stereochemistry of the newly formed C-C bond.

-

Iminium Catalysis: Proline reacts with an α,β-unsaturated aldehyde or ketone to form an electrophilic iminium ion. This activation lowers the LUMO of the substrate, facilitating attack by a nucleophile.

These methods allow for the construction of complex pyrrolidine structures with multiple stereocenters in a highly controlled manner, which is invaluable for building drug candidates.

Representative Reaction: Asymmetric Michael Addition

The proline-catalyzed Michael addition of a ketone to a nitroalkene is a classic example that generates a γ-nitroketone, a versatile precursor that can be cyclized and reduced to form a substituted pyrrolidine.

Mechanistic Cycle: Enamine Catalysis

Caption: Proline-Catalyzed Enamine Cycle.

Conclusion

The synthesis of enantiomerically pure this compound is a well-addressed challenge in organic chemistry, with several robust and scalable methods available to the modern scientist. The choice of strategy depends on factors such as cost, desired enantiomer, and the need for downstream functionalization.

-

Chiral Pool Synthesis from proline remains the most atom-economical and straightforward method for the parent compound.

-

Asymmetric Hydrogenation offers an elegant catalytic route from simple prochiral precursors, showcasing the power of transition metal catalysis.

-

Enzymatic Kinetic Resolution provides an environmentally friendly method that delivers both enantiomers from a single racemic starting material with exceptional selectivity.

-

Organocatalysis opens the door to a vast array of complex, substituted pyrrolidine derivatives, enabling the exploration of diverse chemical space in drug discovery.

A thorough understanding of the principles and experimental nuances of each of these methods empowers researchers to make informed decisions and efficiently produce these vital chiral building blocks for the advancement of pharmaceutical development.

References

- PrepChem. (n.d.). Synthesis of this compound hydrochloride.

- ResearchGate. (n.d.). Scheme 3. Proposed mechanism for Rh-catalyzed asymmetric hydrogenation.

- Chiralpedia. (2025). Part 6: Resolution of Enantiomers.

- Tsai, S.-W., & Wu, C.-H. (2012). An efficient lipase-catalyzed enantioselective hydrolysis of (R,S)-azolides derived from N-protected proline, pipecolic acid, and nipecotic acid. Biotechnology and Bioprocess Engineering, 17, 846-855.

- Bartolillo, V., et al. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 26(11), 3274. URL: [Link]

- Kuwano, R., Kashiwahara, M., & Uchida, M. (2008). Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles. Journal of the American Chemical Society, 130(3), 808-809. URL: [Link]

- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from masterorganicchemistry.com. URL: [Link]

- Google Patents. (n.d.). CN106083684A - The preparation method of proline esters hydrochlorate. Retrieved from patents.google.com.

- Li, Y., et al. (2004). Enzymatic resolution of chiral phosphinate esters. Journal of the American Chemical Society, 126(29), 8888-8889. URL: [Link]

- Michigan State University Department of Chemistry. (n.d.). Supplemental Topics.

- ResearchGate. (n.d.). General mechanism for proline catalyzed Michael addition reaction....

- ScienceMadness Discussion Board. (2007). L-Proline Esterification.

- Sudau, A., et al. (2002). Synthesis of the Bicyclic Core of Pumiliotoxins. European Journal of Organic Chemistry, 2002(18), 3123-3134. URL: [Link]

- Reddit. (2021). How does this esterfication reaction proceed without side product resulting from reaction of amine with ?

- Organic Syntheses. (n.d.). L-Proline, 2-methyl-.

- Borah, P., & Saikia, L. (2016). Organocatalytic asymmetric synthesis of highly substituted pyrrolidines bearing a stereogenic quaternary centre at the 3-position. Organic & Biomolecular Chemistry, 14(38), 9036-9043. URL: [Link]

- Kuwano, R., Kashiwahara, M., & Uchida, M. (2008). Catalytic asymmetric hydrogenation of 2,3,5-trisubstituted pyrroles. Journal of the American Chemical Society, 130(3), 808-809. URL: [Link]

- Shcherbakov, D. N., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158. URL: [Link]

- Semantic Scholar. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones.

- MDPI. (2020). Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction.

- Wiley Online Library. (n.d.). Rhodium-Catalyzed Asymmetric Hydrogenation. Retrieved from onlinelibrary.wiley.com. URL: [Link]

- Organic Chemistry Portal. (n.d.). Chiral ester synthesis by transesterification.

- R Discovery. (2015). Chapter 9. Other 2-Substituted Pyrrolidines as Asymmetric Organocatalysts.

- ACS Publications. (2015). Proline-Catalyzed Sequential syn-Mannich and [4 + 1]-Annulation Cascade Reactions To Form Densely Functionalized Pyrrolidines.

- MDPI. (2020). Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction.

- Pianeta Chimica. (n.d.). Problem 2.

- Chemistry Stack Exchange. (2020). Esterification of Glycine. Retrieved from chemistry.stackexchange.com. URL: [Link]

- PubMed. (2015). Proline-catalyzed Sequential syn-Mannich and [4 + 1]-annulation Cascade Reactions to Form Densely Functionalized Pyrrolidines. Retrieved from pubmed.ncbi.nlm.nih.gov. URL: [Link]

- RSC Publishing. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones.

- Google Patents. (n.d.). JP4356292B2 - Method for producing amino acid ester hydrochloride. Retrieved from patents.google.com.

- National Institutes of Health. (2015). Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D.

- University of Illinois Urbana-Champaign. (2008). Catalytic Asymmetric Hydrogenation of Heteroarenes.

- Shcherbakov, D. N., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158. URL: [Link]

- ETH Zurich. (2015). Asymmetric Hydrogenation.

- ResearchGate. (n.d.). Pyrrolidine-2-carboxylic acid (L-Proline).

Sources

- 1. Formation and stability of the enolates of N-protonated proline methyl ester and proline zwitterion in aqueous solution: a nonenzymatic model for the first step in the racemization of proline catalyzed by proline racemase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kinetic resolution of racemic alpha-methyl-beta-propiothiolactone by lipase-catalyzed hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00783E [pubs.rsc.org]

- 6. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Lipase-mediated enantioselective kinetic resolution of racemic acidic drugs in non-standard organic solvents: Direct chiral liquid chromatography monitoring and accurate determination of the enantiomeric excesses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Spectroscopic Data for Methyl Pyrrolidine-2-Carboxylate: An In-Depth Technical Guide

This guide provides a comprehensive analysis of the spectroscopic data for methyl pyrrolidine-2-carboxylate, a key building block in synthetic chemistry and drug discovery. As researchers and drug development professionals, a thorough understanding of the structural and electronic properties of such molecules is paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are fundamental tools for elucidating and confirming molecular structure. This document synthesizes experimental data with established spectroscopic principles to offer a detailed characterization of this compound.

Molecular Structure and Overview

This compound possesses a chiral center at the C2 position of the pyrrolidine ring. The molecule's structure, consisting of a secondary amine within a five-membered ring and a methyl ester functional group, dictates its characteristic spectroscopic features. Its molecular formula is C₆H₁₁NO₂ and it has a molecular weight of 129.16 g/mol .[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

Theoretical Considerations: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrrolidine ring and the methyl ester. The diastereotopic nature of the methylene protons on the ring can lead to complex splitting patterns. The proton at the C2 position is a methine proton and is expected to couple with the adjacent C3 protons. The N-H proton signal is often broad and its chemical shift is dependent on solvent and concentration.

Experimental Protocol: Sample Preparation for ¹H NMR A standard protocol for preparing a small organic molecule like this compound for NMR analysis is as follows:

-

Sample Weighting: Accurately weigh 5-25 mg of the compound.[2]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl₃) or deuterium oxide (D₂O).[2]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[2]

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Internal Standard: If precise chemical shift referencing is required, an internal standard like tetramethylsilane (TMS) can be added.[2]

-

Spectrometer Setup: The sample is then placed in the NMR spectrometer, and the data is acquired.

Data Interpretation: The following ¹H NMR data is for the hydrochloride salt of this compound, which will exhibit slight downfield shifts for protons near the protonated nitrogen compared to the free amine.[3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.34 | Triplet (t) | 1H | H2 |

| 3.75 | Singlet (s) | 3H | -OCH₃ |

| 3.22-3.26 | Multiplet (m) | 2H | H5 |

| 2.21-2.28 | Multiplet (m) | 1H | H3 |

| 1.87-2.04 | Multiplet (m) | 3H | H3, H4 |

-

H2 (4.34 ppm): This downfield triplet corresponds to the proton on the carbon bearing the ester group. Its downfield shift is due to the deshielding effects of both the adjacent nitrogen and the carbonyl group. It appears as a triplet due to coupling with the two adjacent H3 protons.[3]

-

-OCH₃ (3.75 ppm): The sharp singlet integrating to three protons is characteristic of the methyl ester group.[3]

-

H5 (3.22-3.26 ppm): These protons are on the carbon adjacent to the nitrogen, resulting in a downfield shift. They appear as a multiplet due to coupling with the H4 protons.[3]

-

H3 & H4 (1.87-2.28 ppm): The protons on carbons 3 and 4 of the pyrrolidine ring are in the aliphatic region and show complex overlapping multiplets due to coupling with each other and with the H2 and H5 protons.[3]

For the free amine, the signals for H2 and H5 would be expected to shift slightly upfield. The N-H proton would likely appear as a broad singlet.

¹³C NMR Spectroscopy

Theoretical Considerations: The ¹³C NMR spectrum will show six distinct signals, one for each unique carbon atom in the molecule. The carbonyl carbon of the ester will be the most downfield signal.

Experimental Protocol: The sample preparation is similar to that for ¹H NMR, though a higher concentration (50-100 mg) is often beneficial for obtaining a good signal-to-noise ratio in a reasonable time.[2]

Predicted ¹³C NMR Data: While direct experimental ¹³C NMR data for this compound is not readily available, the chemical shifts can be reliably predicted based on data from closely related compounds such as methyl 1-methylpyrrolidine-2-carboxylate and 1-methylpyrrolidine-2-carboxylic acid.[4][5]

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~173-175 | C=O | Typical chemical shift for an ester carbonyl carbon. |

| ~59-61 | C2 | Carbon attached to both nitrogen and the carbonyl group. |

| ~51-53 | -OCH₃ | Methyl carbon of the ester group. |

| ~46-48 | C5 | Carbon adjacent to the nitrogen. |

| ~29-31 | C3 | Aliphatic carbon in the pyrrolidine ring. |

| ~24-26 | C4 | Aliphatic carbon in the pyrrolidine ring. |

Infrared (IR) Spectroscopy

Theoretical Considerations: IR spectroscopy is an excellent technique for identifying functional groups. For this compound, key vibrational modes include the C=O stretch of the ester, the C-O stretch, C-H stretches, and the N-H bend and stretch of the secondary amine.

Experimental Protocol: Neat Liquid Sample As this compound is a liquid at room temperature, a neat spectrum can be obtained efficiently.[1]

-

Plate Preparation: Ensure two sodium chloride (NaCl) or potassium bromide (KBr) salt plates are clean and dry.[6]

-

Sample Application: Place a single drop of the liquid sample onto the surface of one salt plate.[6]

-

Film Formation: Place the second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.[6]

-

Data Acquisition: Place the sandwiched plates into the sample holder of the IR spectrometer and acquire the spectrum.

Data Interpretation: The following IR data is for the hydrochloride salt, which will show characteristic absorptions for the secondary ammonium ion (N-H⁺).[3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3513, 3130, 2597 | Broad/Medium | N-H⁺ stretching vibrations |

| 1740 | Strong | C=O stretching of the ester |

| 1632 | Medium | N-H bending |

| 1452, 1402 | Medium | C-H bending |

| 1245, 1178 | Strong | C-O stretching of the ester |

-

N-H⁺ Stretching (3513, 3130, 2597 cm⁻¹): These broad bands are characteristic of the stretching vibrations of a secondary ammonium salt.[3] In the free amine, a single, sharper N-H stretch would be expected around 3300-3400 cm⁻¹.

-

C=O Stretching (1740 cm⁻¹): This strong, sharp absorption is indicative of the carbonyl group in the saturated methyl ester.[3]

-

N-H Bending (1632 cm⁻¹): This band corresponds to the bending vibration of the N-H bond in the ammonium salt.[3]

-

C-O Stretching (1245, 1178 cm⁻¹): These strong bands are characteristic of the C-O single bond stretching vibrations of the ester group.[3]

Mass Spectrometry (MS)

Theoretical Considerations: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to the loss of the methoxy group or cleavage of the pyrrolidine ring.

Data Interpretation: The mass spectrum of this compound shows a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 130.[3] This is consistent with the molecular weight of 129.16 g/mol .[1]

Plausible Fragmentation Pathway: A primary fragmentation pathway involves the loss of the methoxy group from the molecular ion to form a stable acylium ion.

Fragmentation pathway of this compound.

Another significant fragmentation would be the cleavage of the C-C bond alpha to the nitrogen, leading to a fragment with m/z 70.

Conclusion

The spectroscopic data presented in this guide provides a detailed and self-validating characterization of this compound. The ¹H NMR data clearly defines the proton environment, while the predicted ¹³C NMR data complements this by outlining the carbon skeleton. IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and plausible fragmentation patterns. Together, these techniques provide an unambiguous structural elucidation of the molecule, offering researchers and developers a solid foundation for its application in further scientific endeavors.

References

- Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride. (n.d.). PubChem.

- IR Spectroscopy of Liquids. (n.d.). Organic Chemistry at CU Boulder.

- 1-Methylpyrrolidine-2-carboxylic acid. (n.d.). Human Metabolome Database.

- Methyl 1-methylpyrrolidine-2-carboxylate. (n.d.). PubChem.

- How To Prepare Samples For Ir Spectroscopy? (n.d.).

- This compound. (n.d.). PubChemLite.

- 1-Methylpyrrolidine-2-carboxylic acid. (n.d.). PubChem.

- 2-Methylpyrrolidine-2-carboxylic acid. (n.d.). PubChem.

- This compound. (n.d.). Pharmaffiliates.

- 2-Methylpyrrolidine. (n.d.). NIST WebBook.

- 2-Pyrrolidone-5-carboxylic acid, N-methyl, methyl ester. (n.d.). NIST WebBook.

- This compound. (2025). Chemsrc.

- NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility.

Sources

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound hydrochloride | 65365-28-8 [chemicalbook.com]

- 3. Methyl 1-methylpyrrolidine-2-carboxylate | C7H13NO2 | CID 529062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Methylpyrrolidine-2-carboxylic acid | C6H11NO2 | CID 557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. (2S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid | C11H19NO4 | CID 11206950 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of methyl pyrrolidine-2-carboxylate

An In-depth Technical Guide to Methyl Pyrrolidine-2-carboxylate: Properties, Reactivity, and Applications

Introduction

This compound, the methyl ester of the naturally occurring amino acid proline, is a cornerstone chiral building block in modern organic synthesis and medicinal chemistry. Its rigid five-membered ring structure, coupled with two key functional groups—a secondary amine and a carboxylate ester—provides a versatile scaffold for constructing complex molecular architectures. This guide, intended for researchers, scientists, and drug development professionals, offers a detailed exploration of its physical and chemical properties, reactivity, and critical applications, grounding technical data with practical, field-proven insights. The pyrrolidine ring is a prevalent motif in numerous biologically active compounds, making a thorough understanding of this derivative essential for the design and synthesis of novel therapeutics.[1]

Physical and Spectroscopic Properties

The utility of a synthetic building block is fundamentally tied to its physical characteristics, which dictate handling, purification, and reaction conditions. This compound is typically encountered as its hydrochloride salt, a white crystalline powder, which enhances stability and simplifies handling.[2] The free base form is a liquid.

Key Physical Data

A summary of the core physical properties of this compound is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁NO₂ | [3] |

| Molecular Weight | 129.16 g/mol | [3] |

| CAS Number | 2577-48-2 | [3] |

| Appearance | Liquid (free base) | |

| Boiling Point | 169.9 °C at 760 mmHg | [3] |

| Melting Point | 151-152 °C (likely the HCl salt) | [3] |

| Density | 1.056 g/cm³ | [3] |

| Flash Point | 56.5 °C | [3] |

| Solubility | Highly soluble in water, ethanol, and other common solvents (as HCl salt). | [2] |

Spectroscopic Signature

Spectroscopic analysis is critical for confirming the structure and purity of this compound.

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear indicators of the primary functional groups. A strong absorption band is expected around 1740 cm⁻¹ corresponding to the C=O stretch of the ester. For the free base, a moderate absorption will appear in the 3300-3400 cm⁻¹ region due to the N-H stretch of the secondary amine. C-H stretching vibrations for the aliphatic ring and methyl group are typically observed between 2850-2960 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is definitive. The methyl protons of the ester (–OCH₃) will appear as a sharp singlet around 3.7 ppm. The proton on the alpha-carbon (the stereocenter) will be a multiplet, typically between 3.5 and 4.0 ppm. The protons of the pyrrolidine ring will present as complex multiplets between approximately 1.8 and 3.2 ppm. The N-H proton of the free amine will be a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR : The carbon spectrum will show a characteristic peak for the ester carbonyl (C=O) around 175 ppm. The alpha-carbon will resonate around 60 ppm, and the ester methyl carbon will be near 52 ppm. The remaining three carbons of the pyrrolidine ring will appear in the aliphatic region, typically between 25 and 48 ppm.

-

-

Mass Spectrometry (MS) : In mass spectrometry, the molecular ion peak [M]⁺ for the free base would be observed at m/z = 129. Key fragmentation patterns would likely involve the loss of the methoxycarbonyl group (•COOCH₃) or the methyl ester group (•OCH₃).

Chemical Properties and Reactivity

The synthetic versatility of this compound stems from the distinct reactivity of its two functional centers: the nucleophilic secondary amine and the electrophilic ester carbonyl.

Stability

Under standard laboratory conditions, the compound is stable.[4] Its hydrochloride salt is particularly stable, making it the preferred form for storage.[2] It is incompatible with strong oxidizing agents.[4]

Core Reactivity

-

Reactions at the Nitrogen Atom (N-Functionalization) : The secondary amine is a potent nucleophile, making it the primary site for derivatization.

-

N-Acylation : It readily reacts with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents like HBTU) to form N-acyl derivatives (amides).[5] This reaction is fundamental for incorporating the proline scaffold into peptide chains or creating more complex heterocyclic systems.[6]

-

N-Alkylation : Reaction with alkyl halides or other electrophiles allows for the introduction of various substituents on the nitrogen atom, a common strategy in drug design to modulate a compound's physicochemical properties, such as basicity and lipophilicity.

-

-

Reactions at the Ester Group (C-Functionalization) : The ester group is susceptible to nucleophilic acyl substitution.

-

Hydrolysis : The ester can be saponified under basic conditions (e.g., using NaOH or LiOH) or hydrolyzed under acidic conditions to yield the parent carboxylic acid, proline. This is a crucial deprotection step when the ester is used as a protecting group for the carboxylate.

-

Amidation : Direct reaction with amines to form amides is possible, though often requires elevated temperatures or the use of coupling agents to facilitate the conversion.[7][8] This allows for the synthesis of a wide range of pyrrolidine-2-carboxamides.[5]

-

Reduction : The ester can be reduced to the corresponding primary alcohol, (S)-prolinol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This opens a pathway to another important class of chiral building blocks.

-

The interplay between these two reactive sites allows for a high degree of synthetic control, enabling selective modification at either the nitrogen or the carbon terminus.

Key Experimental Protocol: Synthesis of this compound Hydrochloride

The most common and straightforward synthesis is the Fischer esterification of L-proline using methanol in the presence of an acid catalyst. Thionyl chloride (SOCl₂) is an excellent choice as it reacts with methanol to generate HCl in situ, which serves as the catalyst, and the byproducts are gaseous (SO₂ and HCl), simplifying the workup.

Step-by-Step Methodology

-

Reaction Setup : A multi-necked round-bottom flask is equipped with a dropping funnel, a thermometer, and a magnetic stirrer. The flask is charged with technical-grade methanol (e.g., 600 mL for a 2.18 mol scale reaction) and cooled to -5 °C using an ice/salt bath.[9] Causality: Cooling is essential to control the highly exothermic reaction between thionyl chloride and methanol, preventing temperature spikes that could lead to side reactions.

-

Catalyst Generation : Thionyl chloride (1.1 equivalents, e.g., 2.4 mol) is added dropwise to the cold methanol, ensuring the internal temperature does not exceed -5 °C.[9] Causality: This slow, controlled addition generates the necessary HCl catalyst while minimizing the formation of undesirable byproducts like dimethyl sulfite.

-

Addition of Proline : L-proline (1.0 equivalent, e.g., 2.18 mol) is added portion-wise over approximately 10 minutes to the reaction mixture.[9]

-

Reaction Progression : The cooling bath is removed, and the mixture is stirred and heated to 40 °C for approximately 4 hours.[9] The reaction is then typically stirred at room temperature for an extended period (e.g., three days) to ensure completion.[9] Causality: The initial heating accelerates the esterification, while the extended stirring at room temperature drives the equilibrium towards the product.

-

Workup and Isolation : The reaction mixture is concentrated under reduced pressure to remove the bulk of the methanol. The residue is taken up in fresh methanol and re-concentrated several times to remove any remaining thionyl chloride.[9] The resulting oily crude product is dried under vacuum to yield the hydrochloride salt in nearly quantitative yield.[9] Causality: This process ensures all volatile reagents and byproducts are removed, leaving the non-volatile salt product. The product can sometimes crystallize upon standing.

Experimental Workflow Diagram

Caption: Fischer esterification of L-proline.

Applications in Research and Drug Development

This compound serves as a vital intermediate in the synthesis of a diverse array of high-value molecules.

-

Pharmaceutical Intermediates : It is a key building block for numerous Active Pharmaceutical Ingredients (APIs).[2] The pyrrolidine scaffold is a "privileged" structure in medicinal chemistry, meaning it is frequently found in compounds that exhibit biological activity across various targets.[1] Its derivatives are used in developing drugs for a wide range of conditions.

-

Organic Synthesis : As a chiral pool starting material, it provides a cost-effective and readily available source of stereochemistry. This allows for the creation of complex molecules with specific 3D orientations, which is critical for their biological function.[2]

-

Ligand Development : Derivatives of this compound, such as (S)-N-methylpyrrolidine-2-carboxylate, have been shown to be effective ligands in copper-catalyzed cross-coupling reactions, like the Ullmann–Goldberg N-arylation of amides.[10]

Safety and Handling

As with any laboratory chemical, proper handling is paramount. The hydrochloride salt is classified as a skin and serious eye irritant.[11]

-

Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses with side shields, and a lab coat.[11] If dust is generated, respiratory protection may be necessary.[12]

-

Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

-

First Aid : In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[11] For skin contact, wash off with soap and plenty of water.[12] If inhaled, move the person to fresh air.[12]

Conclusion

This compound is far more than a simple derivative of proline. It is a synthetically powerful and economically significant chiral building block. Its well-defined physical properties, predictable reactivity at both the nitrogen and ester functionalities, and straightforward synthesis make it an indispensable tool for chemists in both academic and industrial settings. A comprehensive understanding of its characteristics, as detailed in this guide, is fundamental to leveraging its full potential in the ongoing quest for novel pharmaceuticals and complex molecular targets.

References

- PrepChem. (n.d.). Synthesis of this compound hydrochloride. PrepChem.com.

- Chemsrc. (2025). This compound | CAS#:2577-48-2. Chemsrc.

- Le-Nutra. (n.d.). This compound Hydrochloride: High-Purity Pharmaceutical Intermediate. Le-Nutra.

- Capot Chemical Co., Ltd. (n.d.). MSDS of methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride. Capot Chemical.

- PubChem. (n.d.). Methyl 1-methylpyrrolidine-2-carboxylate. National Center for Biotechnology Information.

- PubChem. (n.d.). 2-Methylpyrrolidine-2-carboxylic acid. National Center for Biotechnology Information.

- PubChem. (n.d.). 1-Methylpyrrolidine-2-carboxylic acid. National Center for Biotechnology Information.

- ResearchGate. (n.d.). (S)-N-methylpyrrolidine-2-carboxylate (ligand). ResearchGate.

- Chongqing Chemdad Co., Ltd. (n.d.). This compound hydrochloride. Chemdad.

- Hudson, A. S., et al. (2012). Amidation reactions from the direct coupling of metal carboxylate salts with amines. The Journal of Organic Chemistry, 77(17), 7632-7639.

- Scientific.Net. (2017). The Effects of Alkali and Temperature on the Hydrolysis Rate of N-methylpyrrolidone. Materials Science Forum, 911, 84-89.

- IntechOpen. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. In Heterocycles - Synthesis and Biological Activities.

- Akhlaghi, S. P., & Saraf, S. (2010). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences, 13(4), 524-535.

- He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308-6323.

- ResearchGate. (2016). IR spectroscopy of N-methylpyrrolidine product in current work. ResearchGate.

- ResearchGate. (2010). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. ResearchGate.

- meriSTEM. (2021). Spectroscopy worked example combining IR, MS and NMR. YouTube.

- SpectraBase. (n.d.). 2-Methyl-pyrrolidine. SpectraBase.

- Google Patents. (n.d.). Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.

- Google Patents. (n.d.). Preparation method for pyrrolidine-2-carboxylic acid derivatives.

- PubChem. (n.d.). Methyl 1-acetylpyrrolidine-2-carboxylate. National Center for Biotechnology Information.

- Le-Nguyen, B., & Lherbet, C. (2013). Amide formation in one pot from carboxylic acids and amines via carboxyl and sulfinyl mixed anhydrides. Organic Letters, 15(10), 2550-2553.

- ResearchGate. (2019). [N-Methyl-2-pyrrolidone][C1-C4 Carboxylic Acid]: A Novel Solvent System with Exceptional Lignin Solubility. ResearchGate.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fuaij.com [fuaij.com]

- 3. This compound | CAS#:2577-48-2 | Chemsrc [chemsrc.com]

- 4. fishersci.com [fishersci.com]

- 5. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methyl 1-acetylpyrrolidine-2-carboxylate | C8H13NO3 | CID 550999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Amidation reactions from the direct coupling of metal carboxylate salts with amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amide formation in one pot from carboxylic acids and amines via carboxyl and sulfinyl mixed anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. researchgate.net [researchgate.net]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. capotchem.cn [capotchem.cn]

An In-depth Technical Guide to Methyl Pyrrolidine-2-carboxylate: Structural Analogues and Derivatives in Drug Discovery

Introduction: The Pyrrolidine Scaffold - A Privileged Structure in Medicinal Chemistry

The five-membered pyrrolidine ring is a cornerstone in the design and development of novel therapeutics.[1][2][3] This saturated heterocycle is a "privileged scaffold," appearing in numerous natural products, pharmacologically active agents, and 37 FDA-approved drugs.[2][3] Its prevalence stems from a unique combination of structural and physicochemical properties that are highly advantageous for drug design.[1][2][4]

Unlike flat, aromatic systems, the non-planar nature of the pyrrolidine ring allows for a greater exploration of three-dimensional space, a phenomenon known as "pseudorotation".[1][2][4] This sp³-hybridization and the potential for multiple stereogenic centers contribute significantly to molecular complexity and diversity, which are critical for achieving target selectivity and clinical success.[2][5] The pyrrolidine scaffold's ability to introduce chirality, influence molecular conformation, and improve properties like solubility makes it a versatile tool for medicinal chemists.[1][6]

Methyl pyrrolidine-2-carboxylate, a derivative of the amino acid proline, serves as a crucial starting material and a key structural motif in this context.[7][8] Its inherent chirality and the reactivity of its functional groups—the secondary amine and the methyl ester—provide a rich platform for the synthesis of a diverse array of analogues and derivatives with a broad spectrum of biological activities.[6][7] This guide will provide an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this compound analogues and derivatives, offering valuable insights for researchers and professionals in drug development.

I. Synthetic Strategies for the Elaboration of the Pyrrolidine Core

The generation of diverse libraries of pyrrolidine-based compounds for drug screening hinges on efficient and versatile synthetic methodologies. These can be broadly categorized into two main approaches: the functionalization of a pre-existing pyrrolidine ring, often derived from the chiral pool, and the de novo construction of the pyrrolidine ring.

Functionalization of Pre-formed Pyrrolidine Rings: Leveraging the Chiral Pool

The non-essential amino acid L-proline and its derivatives, such as methyl L-prolinate, are readily available and inexpensive chiral building blocks.[2][6] This "chiral pool" approach is highly effective as the stereochemical integrity of the starting material is typically maintained throughout the synthetic sequence, ensuring the production of the desired enantiomer.[6]

1.1.1. N-Substitution: A Privileged Position for Derivatization

The nitrogen atom of the pyrrolidine ring is a key site for modification, with 92% of all FDA-approved pyrrolidine-containing drugs being substituted at the N-1 position.[2] The nucleophilicity of the secondary amine allows for a wide range of transformations.

-

N-Acylation: The reaction of methyl prolinate with various acylating agents (e.g., acid chlorides, anhydrides) is a straightforward method to introduce amide functionalities. This approach is fundamental in the synthesis of peptide-based therapeutics and other complex molecules.[9][10] A detailed conformational analysis of L-proline methyl ester and its N-acetylated derivative has shown that these compounds do not exist in a zwitterionic form in solution, making them excellent mimics of amino acid residues in biological systems.[11]

-

N-Alkylation: The secondary amine can be readily alkylated using various alkylating agents such as alkyl halides or sulfates.[12] This allows for the introduction of diverse substituents that can modulate the compound's steric and electronic properties, as well as its basicity.[2]

1.1.2. Modification of the Carboxylate Group

The methyl ester at the C-2 position is another versatile handle for derivatization.

-